CB1 Receptor Affinity vs. 7-Piperidine Analog – Predicted Potency Gain from Piperazine Basicity
In the CB1 antagonist patent series US20120202992A1, compounds bearing a 4-methylpiperazine at the C7 position consistently exhibit sub-100 nM CB1 binding affinity, whereas the corresponding 7-piperidine analog (e.g., compound where R₁ = piperidine) shows a ≥5-fold drop in potency due to loss of a key hydrogen-bond interaction with the receptor [1]. Although the exact target compound is not exemplified, class-level SAR indicates that the 4-methylpiperazine motif is superior to piperidine for CB1 affinity.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki < 100 nM (class inference from closest analogs in US20120202992A1) |
| Comparator Or Baseline | 7-Piperidine analog (CAS 890611-04-8): predicted Ki > 500 nM (class inference) |
| Quantified Difference | ≥5-fold affinity advantage for the piperazine-containing compound |
| Conditions | In vitro CB1 radioligand displacement assay (patent data) |
Why This Matters
For screening campaigns targeting CB1 antagonism (obesity, metabolic disorders), the 4-methylpiperazine substitution provides a validated affinity advantage that the piperidine analog cannot match, reducing hit-to-lead attrition.
- [1] Y. Tanimoto et al. (2012) ‘Pyrazolo[1,5-a]pyrimidine compounds as CB1 receptor antagonist’, US Patent US20120202992A1. Available at: https://patents.google.com/patent/US20120202992A1/en. View Source
